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molecular formula C11H8F3N3 B8409444 Pyrimidin-5-yl-(4-trifluoromethyl-phenyl)-amine

Pyrimidin-5-yl-(4-trifluoromethyl-phenyl)-amine

Cat. No. B8409444
M. Wt: 239.20 g/mol
InChI Key: MBYGICNFYCFEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05538976

Procedure details

To 5 ml of dimethyl sulfoxide (DMSO) containing 0.34 g of potassium tert-butoxide was added 0.29 g of 5-aminopyrimidine, followed by stirring at room temperature for about 15 minutes. To the reaction mixture was added dropwise 1 ml of a DMSO solution containing 0.33 g of p-fluorobenzotrifluoride, followed by heating at 60° C. for about 40 minutes. The reaction mixture was allowed to cool and poured into 150 ml of ice-water. The thus formed white crystals were collected by filtration and dried to obtain 0.17 g of 5-(4-trifluoromethylphenyl)aminopyrimidine.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
0.34 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[NH2:7][C:8]1[CH:9]=[N:10][CH:11]=[N:12][CH:13]=1.F[C:15]1[CH:20]=[CH:19][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:17][CH:16]=1>CS(C)=O>[F:22][C:21]([F:24])([F:23])[C:18]1[CH:19]=[CH:20][C:15]([NH:7][C:8]2[CH:9]=[N:10][CH:11]=[N:12][CH:13]=2)=[CH:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
NC=1C=NC=NC1
Step Two
Name
Quantity
0.33 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(F)(F)F
Step Three
Name
ice water
Quantity
150 mL
Type
reactant
Smiles
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
0.34 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating at 60° C. for about 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The thus formed white crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)NC=1C=NC=NC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: CALCULATEDPERCENTYIELD 35.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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